![molecular formula C31H49N3O13S2 B610941 SPDP-PEG8-NHS ester CAS No. 1252257-56-9](/img/structure/B610941.png)
SPDP-PEG8-NHS ester
Overview
Description
SPDP-PEG8-NHS ester is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the other end. The compound also includes a polyethylene glycol spacer arm, which enhances its water solubility and reduces protein aggregation and precipitation compared to crosslinkers with only hydrocarbon spacers .
Biochemical Analysis
Biochemical Properties
SPDP-PEG8-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its amine-reactive N-hydroxysuccinimide (NHS) ester and sulfhydryl-reactive 2-pyridyldithiol group . The NHS ester can react with primary amines to form stable amide bonds . The 2-pyridyldithiol group is reactive towards thiol groups and forms disulfide-containing linkages .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by enabling the conjugation of molecules within cells . This crosslinker is membrane permeable, which allows for intracellular reactions to take place
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to form stable amide bonds with primary amines via its NHS ester . It also forms disulfide-containing linkages with thiol groups via its 2-pyridyldithiol group . These linkages can be cleaved with reducing agents such as dithiothreitol (DTT) .
Temporal Effects in Laboratory Settings
It is known that the rate of reaction and NHS-ester degradation by hydrolysis increases with increasing pH . For example, the half-life of the NHS ester is several hours at pH 7 and less than 10 minutes at pH 9 .
Transport and Distribution
This compound is membrane permeable, which allows for intracellular reactions to take place
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG8-NHS ester involves the conjugation of N-hydroxysuccinimide ester to a polyethylene glycol spacer arm, followed by the attachment of the 2-pyridyldithiol group. The reaction typically occurs in an organic solvent to ensure the solubility of the polyethylene glycol spacer arm . The reaction conditions are optimized to maintain the stability of the N-hydroxysuccinimide ester and the 2-pyridyldithiol group, usually at a pH of 7-8 in phosphate, carbonate/bicarbonate, or borate buffers .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically stored at -20°C to maintain its stability and is shipped in ambient conditions with desiccants to protect it from moisture .
Chemical Reactions Analysis
Types of Reactions
SPDP-PEG8-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Disulfide Exchange Reactions: The 2-pyridyldithiol group reacts with free thiol groups to form disulfide bonds.
Common Reagents and Conditions
Primary Amines: React with the N-hydroxysuccinimide ester at pH 7-8.
Free Thiol Groups: React with the 2-pyridyldithiol group, typically in the presence of reducing agents like dithiothreitol.
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Disulfide Bonds: Formed from the reaction with free thiol groups.
Scientific Research Applications
SPDP-PEG8-NHS ester is widely used in various scientific research fields:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of proteins and peptides, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems and the development of bioconjugates for targeted therapies.
Industry: Utilized in the production of diagnostic kits and biosensors.
Mechanism of Action
The mechanism of action of SPDP-PEG8-NHS ester involves the formation of stable amide bonds with primary amines and disulfide bonds with free thiol groups. The polyethylene glycol spacer arm provides flexibility and reduces steric hindrance, allowing efficient crosslinking of biomolecules . The molecular targets include lysine residues in proteins and cysteine residues in peptides .
Comparison with Similar Compounds
Similar Compounds
- SPDP-PEG4-NHS ester
- SPDP-PEG12-NHS ester
- Maleimide-PEG8-succinimidyl ester
- Acid-dPEG5-NHS ester
Uniqueness
SPDP-PEG8-NHS ester stands out due to its specific polyethylene glycol spacer arm length, which provides precise distance control between the crosslinked molecules. This feature enhances its solubility and reduces protein aggregation compared to other crosslinkers with shorter or longer polyethylene glycol spacers .
Biological Activity
SPDP-PEG8-NHS ester (CAS 1252257-56-9) is a bifunctional polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic agents. This compound features an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards amine groups, and a pyridyldithiol moiety that can selectively react with thiols. The combination of these functionalities allows for versatile applications in biological systems.
- Molecular Formula : C31H49N3O13S2
- Molecular Weight : 735.86 g/mol
- Purity : ≥95%
- Storage Conditions : -20°C
This compound operates through a two-step mechanism:
- Formation of Thioether Bonds : The NHS ester reacts with primary amines on proteins or peptides to form stable amide bonds, facilitating the conjugation process.
- Formation of Disulfide Bonds : The pyridyldithiol group can react with free thiol groups, allowing for the formation of disulfide bonds, which are crucial for stabilizing conjugates in biological environments.
Biological Activity
The biological activity of this compound is primarily linked to its utility in drug delivery systems and bioconjugation strategies:
1. Antibody-Drug Conjugates (ADCs)
ADCs leverage the specificity of antibodies to target cancer cells while delivering cytotoxic drugs. This compound serves as a linker that connects the drug to the antibody, enhancing the therapeutic index by improving solubility and reducing off-target effects.
2. Protein Modification
This compound can modify proteins to reduce immunogenicity and improve pharmacokinetic properties. By attaching PEG chains, the compound increases the circulation half-life of therapeutic proteins.
Applications
The compound has been documented in various studies highlighting its applications in:
- Targeted Drug Delivery : Enhancing the delivery efficiency of therapeutic agents to specific tissues.
- Diagnostic Imaging : Facilitating the conjugation of imaging agents to antibodies for enhanced visualization in diagnostic procedures.
- Vaccine Development : Improving the stability and efficacy of vaccine components through conjugation.
Case Study 1: Antibody Conjugation
A study demonstrated the successful conjugation of this compound with monoclonal antibodies, resulting in ADCs that showed significantly improved targeting and reduced systemic toxicity compared to non-conjugated drugs. The study highlighted a marked increase in tumor uptake and retention time in xenograft models.
Case Study 2: Protein PEGylation
Research involving the PEGylation of therapeutic proteins using this compound showed a reduction in immunogenicity. The modified proteins exhibited enhanced stability and prolonged half-life in circulation, leading to improved therapeutic outcomes in animal models.
Comparative Analysis
Property | This compound | Other PEG Linkers |
---|---|---|
Molecular Weight | 735.86 g/mol | Varies |
Functional Groups | NHS Ester, Pyridyldithiol | Various |
Purity | ≥95% | Varies |
Reactivity | High (amine & thiol) | Varies |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N3O13S2/c35-27(7-26-48-49-28-3-1-2-8-33-28)32-9-11-40-13-15-42-17-19-44-21-23-46-25-24-45-22-20-43-18-16-41-14-12-39-10-6-31(38)47-34-29(36)4-5-30(34)37/h1-3,8H,4-7,9-26H2,(H,32,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFFRXQWQMCBEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N3O13S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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